4-(Dibenzylamino)-2-methylbenzaldehyde

Beschreibung

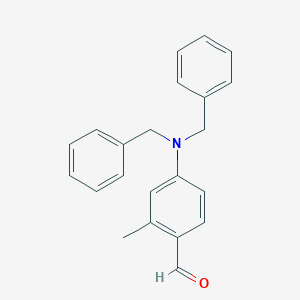

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dibenzylamino)-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVDVHYMDWJOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545903 | |

| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-65-3 | |

| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dibenzylamino 2 Methylbenzaldehyde and Analogues

Direct Synthesis Strategies for 4-(Dibenzylamino)-2-methylbenzaldehyde

Although a classical one-pot, four-component synthesis for this compound has not been documented, the principles of multicomponent reactions suggest a possible, albeit hypothetical, pathway. Such a reaction could conceivably involve m-toluidine (B57737), benzyl (B1604629) chloride (2 equivalents), and a formylating agent in a single pot. However, the more practical and established approach remains a stepwise synthesis, which offers better control and yield.

A more direct and verified method for a related compound, 4-(diethylamino)-2-methylbenzaldehyde (B1345213), involves a Vilsmeier-Haack type formylation, which is a two-component reaction between the substituted aniline (B41778) and the Vilsmeier reagent. This method is the most likely viable direct synthesis strategy for the dibenzylamino analogue.

The key precursor for the synthesis of this compound via a Vilsmeier-Haack reaction is N,N-dibenzyl-3-methylaniline. This precursor can be synthesized through the dialkylation of 3-methylaniline (m-toluidine) with benzyl chloride or benzyl bromide in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

The Vilsmeier reagent, the formylating agent, is typically prepared in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Table 1: Precursors for the Synthesis of this compound

| Precursor | Structure | Role |

|---|---|---|

| N,N-Dibenzyl-3-methylaniline |  |

Aromatic Substrate |

| N,N-Dimethylformamide (DMF) |  |

Component of Vilsmeier Reagent |

Drawing parallels from the synthesis of 4-(diethylamino)-2-methylbenzaldehyde, the optimization of the Vilsmeier-Haack reaction for this compound would involve careful control of several parameters. The reaction is typically carried out by first preparing the Vilsmeier reagent at a low temperature (0-10 °C) by adding phosphorus oxychloride to N,N-dimethylformamide. The N,N-dibenzyl-3-methylaniline is then added dropwise, maintaining a controlled temperature to manage the exothermic reaction.

After the addition is complete, the reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched by pouring it into ice water, followed by neutralization with a base such as sodium hydroxide (B78521) or sodium carbonate. The product is then extracted with an organic solvent and purified, typically by distillation under reduced pressure or column chromatography. The yield for the analogous diethylamino compound is reported to be around 73%, and a similar yield could be expected for the dibenzylamino derivative under optimized conditions. chemicalbook.com

Synthesis of Related Amino-Substituted Benzaldehydes

The synthesis of 4-(diethylamino)-2-methylbenzaldehyde is well-documented and is a key intermediate for various dyes. verypharm.com A common method is the Vilsmeier-Haack formylation of N,N-diethyl-m-toluidine.

In a typical procedure, N,N-dimethylformamide and phosphorus oxychloride are mixed and cooled. chemicalbook.com N,N-diethyl-m-toluidine is then added dropwise while maintaining the temperature below 30°C. After stirring for a couple of hours, the reaction mixture is worked up by pouring it into ice water, neutralizing with sodium hydroxide, and extracting with an ether. The final product is obtained by distillation under reduced pressure, with a reported yield of 73%. chemicalbook.com

Table 2: Synthesis of 4-(Diethylamino)-2-methylbenzaldehyde

| Reactants | Reagents | Temperature | Yield | Reference |

|---|

Functionalized derivatives, such as 4-(diethylamino)-2-methoxybenzaldehyde, can be prepared by reacting 4-fluoro-2-methoxybenzaldehyde (B41509) with diethylamine (B46881) at an elevated temperature. whiterose.ac.uk

4-Diethylamino-2-hydroxybenzaldehyde, also known as 4-diethylaminosalicylaldehyde, is another important intermediate. chemicalbook.com Its synthesis also employs a Vilsmeier-Haack type reaction, starting from 3-(N,N-diethylamino)phenol.

The process involves the slow addition of phosphorous oxychloride to N,N-dimethylformamide at a low temperature (5–10 °C). echemi.com A solution of 3-(N,N-diethylamino)phenol in DMF is then added, and the mixture is heated to 75 °C for several hours. chemicalbook.comechemi.com The workup consists of pouring the reaction mixture into ice water and neutralizing it with sodium carbonate, which causes the product to precipitate as a solid. chemicalbook.comechemi.com The crude product can be purified by crystallization from ethanol, affording the pure compound in yields of around 80%. chemicalbook.comechemi.com

Table 3: Synthesis of 4-Diethylamino-2-hydroxybenzaldehyde

| Reactants | Reagents | Temperature | Yield | Reference |

|---|

This compound is noted for its use in the synthesis of Schiff-base ligands. chemicalbook.com

Strategies for Introducing the Aldehyde Functionality

The introduction of an aldehyde group (formylation) onto an aromatic ring, particularly one activated by a potent electron-donating group like a dialkylamino substituent, is a cornerstone of aromatic chemistry. Several methods exist for this purpose, with the Vilsmeier-Haack reaction being one of the most effective and widely employed. numberanalytics.comorganic-chemistry.org

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as N,N-dialkylanilines and phenols. organic-chemistry.orgchemistrysteps.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent is a relatively mild electrophile, making the reaction highly selective for activated aromatic substrates. chemistrysteps.com

The mechanism proceeds in several steps:

Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack of the electron-rich arene on the Vilsmeier reagent. The strong electron-donating dialkylamino group directs the substitution primarily to the para-position due to steric hindrance at the ortho-positions. jk-sci.com

Formation of an iminium ion intermediate.

Hydrolysis of the iminium ion during aqueous workup to yield the final aryl aldehyde. jk-sci.comwikipedia.org

A practical application of this methodology is demonstrated in the synthesis of 4-Diethylamino-2-methylbenzaldehyde, a close analogue of the target compound. In this synthesis, N,N-diethyl-m-toluidine is treated with a pre-formed complex of DMF and POCl₃. The reaction is typically conducted at a controlled temperature, followed by hydrolysis to afford the desired product in good yield. chemicalbook.com This approach is directly applicable to the synthesis of this compound, starting from N,N-dibenzyl-m-toluidine.

| Reaction | Substrate | Reagents | Key Features | Yield | Ref |

| Vilsmeier-Haack | N,N-diethyl-m-toluidine | 1. POCl₃, DMF2. H₂O | Effective for electron-rich arenes; para-selective formylation. | 73% | chemicalbook.com |

This table is interactive and can be sorted by clicking on the column headers.

Other formylation methods such as the Gattermann-Koch, Reimer-Tiemann, and Duff reactions are also established for synthesizing aromatic aldehydes but are generally less suitable for substrates containing a highly activating and sensitive amino group. numberanalytics.com The Vilsmeier-Haack reaction remains the preferred method due to its high efficiency and selectivity for N,N-dialkylated anilines. ijpcbs.com

Synthetic Routes for Dibenzylamino Moiety Installation

N-Alkylation of Anilines

The direct alkylation of anilines with alkyl halides is a fundamental method for preparing N-alkyl-substituted anilines. rsc.org For the synthesis of a tertiary amine like this compound, a starting material such as 4-amino-2-methylbenzaldehyde (B1269532) or m-toluidine can be used.

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the benzylating agent, typically benzyl chloride or benzyl bromide. A base is required to neutralize the hydrogen halide formed during the reaction. A significant challenge in this process is controlling the degree of alkylation, as over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. rsc.org

To synthesize N,N-dibenzyl-m-toluidine (a precursor for the Vilsmeier-Haack reaction), m-toluidine would be reacted with at least two equivalents of a benzyl halide in the presence of a base.

Catalytic N-Alkylation

Modern synthetic chemistry has seen the development of catalytic methods for N-alkylation that offer improved efficiency and sustainability. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. researchgate.net In this process, a transition metal catalyst temporarily oxidizes the alcohol (e.g., benzyl alcohol) to an aldehyde. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. Water is the only byproduct, making this a green alternative to traditional methods. rsc.org

Various catalyst systems, including those based on manganese and cobalt, have proven effective for the N-alkylation of anilines with benzyl alcohol, affording mono- and di-alkylated products with good selectivity and yields. rsc.orgnih.govresearchgate.net The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to favor the formation of the desired dibenzylated product. nih.gov

| Method | Amine Substrate | Alkylating Agent | Catalyst/Conditions | Product Type | Ref |

| Classical N-Alkylation | Anilines | Benzyl Halides | Base (e.g., NaHCO₃), Ionic Liquid | N-mono or N,N-dialkylanilines | rsc.org |

| Hydrogen Autotransfer | Aniline Derivatives | Benzyl Alcohol | Manganese Pincer Complex, t-BuOK | N-monoalkylanilines | nih.gov |

| Catalytic N-Alkylation | Aniline | Benzyl Alcohol | Cobalt-based MOF | N-alkylanilines | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of the target compound could therefore proceed via two primary routes:

Route 1: Dibenzylation of m-toluidine followed by Vilsmeier-Haack formylation.

Route 2: Synthesis of 4-amino-2-methylbenzaldehyde chemicalbook.com, followed by dibenzylation of the amino group.

The choice between these routes depends on the availability of starting materials and the relative ease of purification at each step.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

Proton NMR (¹H NMR) Analysis

A search for ¹H NMR data, which would identify the number and types of hydrogen atoms in the molecule, did not yield any specific spectra or peak lists for 4-(Dibenzylamino)-2-methylbenzaldehyde.

Carbon-13 NMR (¹³C NMR) Analysis

Similarly, no ¹³C NMR data were found. This analysis would have provided information on the carbon skeleton of the molecule, and when used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it could differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Despite searching for this data, no high-resolution mass spectrometry results for this compound could be located to confirm its molecular formula, C₂₂H₂₁NO.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key absorptions for this compound would be expected for the aldehyde carbonyl (C=O) group and the carbon-nitrogen (C-N) bond of the amine. However, no specific IR spectra for this compound are publicly available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure by mapping the three-dimensional arrangement of atoms. A search for crystallographic data for this compound did not return any results, indicating that its solid-state structure has not been publicly reported.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Column Chromatography)

Flash column chromatography is a common and efficient method for the purification of organic compounds from synthesis reaction mixtures. While the general principles of this technique are well-established for compounds containing amine and aldehyde functionalities, no specific protocols, such as the choice of stationary phase (e.g., silica gel, alumina) or mobile phase (solvent system), for the isolation and purification of this compound have been described in the available literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study of 4-(Dibenzylamino)-2-methylbenzaldehyde would provide fundamental information about its geometry and electronic properties.

Geometry Optimization and Conformational Analysis

This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground-state geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Conformational analysis would explore different spatial arrangements (conformers) of the flexible dibenzylamino group and their relative energies to identify the most energetically favorable shapes of the molecule. Without published research, specific data for these parameters are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Charge Transfer)

FMO theory is crucial for predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. Analysis of the spatial distribution of these orbitals would indicate likely sites for nucleophilic and electrophilic attack and reveal potential intramolecular charge transfer pathways. Specific energy values and orbital visualizations for this compound are not present in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen of the aldehyde group as a site of negative potential and hydrogen atoms as sites of positive potential. However, a specific, calculated MEP map for this molecule is not available.

Mechanistic Studies and Reaction Pathway Modeling

Computational modeling can be used to simulate the step-by-step pathway of a chemical reaction involving this compound. This would involve identifying all reactants, products, intermediates, and transition states.

Elucidation of Intermediate Structures and Transition States

By modeling a potential reaction, such as the oxidation of the aldehyde group or a reaction at the amino group, computational chemists can identify the structures of short-lived intermediates and the high-energy transition states that connect them. Calculating the energy barriers associated with these transition states allows for the determination of the reaction's feasibility and kinetics. Such detailed mechanistic insights for reactions involving this compound have not been published.

Kinetic and Thermodynamic Parameters of Reactions

For instance, studies on the oxidation of various monosubstituted benzaldehydes have shown that the reaction rates are sensitive to electronic effects. nih.govresearchgate.net The presence of an electron-donating group, such as the dibenzylamino group in this compound, is expected to increase the electron density at the aldehyde functional group. This, in turn, can influence the transition state energy of reactions, thereby affecting the reaction kinetics.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model reaction pathways and determine key kinetic and thermodynamic parameters. For the reaction of a substituted benzaldehyde (B42025), such as its condensation with an amine, DFT calculations can elucidate the transition state structures and activation energies. nih.gov These calculations would allow for the prediction of reaction rates and the favorability of product formation.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (Ea) | Value | The minimum energy required for a reaction to occur. |

| Enthalpy of Reaction (ΔH) | Value | The change in heat content during a reaction. |

| Gibbs Free Energy of Reaction (ΔG) | Value | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| Rate Constant (k) | Value | A coefficient of proportionality relating the rate of a chemical reaction at a given temperature to the concentration of reactant or products. |

Note: The values in this table are hypothetical and serve as an illustration of the types of parameters that can be determined through computational studies.

Furthermore, gas-phase proton transfer equilibria studies on substituted benzaldehydes have demonstrated a correlation between substituent effects and proton affinities. rsc.org The dibenzylamino group, being strongly electron-donating, would be expected to significantly increase the proton affinity of the carbonyl oxygen in this compound compared to unsubstituted benzaldehyde.

Structure-Activity Relationship (SAR) Studies through Computational Screening

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or material properties. oncodesign-services.com Computational screening methods are invaluable tools in SAR, allowing for the rapid evaluation of large libraries of virtual compounds to identify potential candidates with desired activities. nih.gov

For a molecule like this compound, computational SAR studies would involve generating a series of virtual analogs by systematically modifying its chemical structure. These modifications could include altering the substituents on the benzyl (B1604629) groups, changing the position of the methyl group, or replacing the aldehyde functionality.

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the structural features of these analogs with a predicted activity. nih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

Table 2: Key Molecular Descriptors for SAR Studies of this compound Analogs

| Descriptor | Description | Relevance to SAR |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences solubility, absorption, and distribution. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and cell permeability. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicate the molecule's ability to donate or accept electrons, influencing reactivity. |

By analyzing the QSAR models, researchers can identify which structural features are crucial for the desired activity. This information can then guide the synthesis of new, more potent, or selective compounds.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvent molecules, and binding to biological targets.

Simulations in different solvent environments, such as water or organic solvents, can reveal how the solvent affects the compound's conformation and flexibility. For instance, in a polar solvent like water, the polar aldehyde group would be expected to form hydrogen bonds with water molecules, while the nonpolar dibenzylamino and methyl groups would likely be involved in hydrophobic interactions.

A theoretical investigation on p-amino substituted benzaldehydes has shown that the twisting of the amino group plays a crucial role in their photophysical properties. doaj.org Similarly, MD simulations of this compound could explore the rotational freedom around the C-N bond connecting the dibenzylamino group to the benzene (B151609) ring and how this is influenced by the surrounding environment.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Environment | Potential Insights |

| Aqueous Solution | Solvation structure, hydrogen bonding network with water, conformational preferences. |

| Lipid Bilayer | Partitioning behavior, orientation within the membrane, potential for membrane disruption. |

| Binding Site of a Protein | Binding mode, key interacting residues, stability of the protein-ligand complex. |

In the context of drug design, MD simulations are frequently used to study the interactions between a ligand and its protein target. If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to predict its binding pose within the active site and to calculate the binding free energy, providing a theoretical estimation of its potency. Studies on ortho-aminobenzaldehyde and its analogues have utilized computational methods to understand their interactions with metal cations, highlighting the detailed information that can be gleaned from such simulations. researchgate.net

Research Applications of 4 Dibenzylamino 2 Methylbenzaldehyde and Its Derivatives

Advanced Materials Science Applications

Organic Photoconductors and Charge Transport Materials

There is no available research describing the application or investigation of 4-(Dibenzylamino)-2-methylbenzaldehyde as an organic photoconductor or charge transport material. The properties and performance of this specific compound in such contexts have not been reported in the scientific literature.

Exploration in Thermally Stable Supercooled Liquids for Optoelectronic Devices

There is no research available on the exploration of this compound in the context of thermally stable supercooled liquids for optoelectronic devices. Its thermal properties and behavior in a supercooled state have not been documented.

Fluorescent Probes and Luminescent Materials Research

Design and Synthesis of Fluorescent Probes for Biological Imaging Research

There are no published studies on the design, synthesis, or application of fluorescent probes based on this compound for biological imaging research. The utility of this compound as a fluorophore or as a component of a sensing molecule for biological targets has not been investigated.

Investigation of Luminescent Properties and Quantum Yields

The luminescent properties, including quantum yields, of this compound have not been reported in the scientific literature. There is no available data on its fluorescence or phosphorescence characteristics.

Fabrication of Photoresponsive Polymer-Azobenzene Complexes

In the field of materials science, there is growing interest in photoresponsive biomaterials that can dynamically alter their properties in response to light. nih.gov These materials often incorporate photochromic molecules like azobenzene, which can undergo reversible isomerization between its trans and cis states upon light irradiation. rsc.orgresearchgate.net This structural change at the molecular level can be harnessed to induce macroscopic changes in the material, such as deformation, changes in viscosity, or the release of an encapsulated substance. nih.govmdpi.com

Derivatives of this compound are investigated as components in the synthesis of complex photoresponsive polymers containing azobenzene groups. The aldehyde functional group serves as a reactive site for incorporating the molecule into a polymer backbone or as a side chain. The core structure, featuring a dibenzylamino group, can influence the electronic and steric properties of the resulting polymer, potentially modulating the photoisomerization behavior of the linked azobenzene units. rsc.org Research in this area focuses on creating novel copolymers where the interplay between the aldehyde-derived linkage and the azobenzene moiety can lead to materials with tailored light-responsive behaviors for applications in fields like drug delivery, tissue engineering, and biosensing. nih.govaalto.fi

Role as Key Intermediates in Complex Organic Molecule Synthesis

The chemical structure of this compound, featuring a reactive aldehyde group and a bulky dibenzylamino substituent, makes it a valuable intermediate in the synthesis of a variety of complex organic molecules in research settings.

Precursors for Functional Dyes and Pigments in Research Settings

Compounds with structures analogous to this compound, such as 4-(Diethylamino)-2-methylbenzaldehyde (B1345213), are recognized as important intermediates in the development of dyes and pigments. chemimpex.com The dialkylamino benzaldehyde (B42025) motif is a common structural feature in many chromophores. The aldehyde group provides a convenient handle for condensation reactions, particularly for forming imines (Schiff bases), which are themselves often colored compounds or key intermediates in the synthesis of more complex dye structures. dergipark.org.tr The specific substituents on the aromatic ring and the amino group, in this case, the dibenzyl and methyl groups, are used to fine-tune the electronic properties of the molecule, thereby influencing the color, stability, and solubility of the final dye or pigment. Research focuses on reacting these aldehyde precursors with various nucleophiles to create novel colorants for applications ranging from textiles to advanced materials. chemimpex.comresearchgate.net

| Precursor Type | Key Functional Group | Application | Research Goal |

| Dialkylamino Benzaldehyde | Aldehyde (-CHO) | Dye & Pigment Synthesis | Creating novel chromophores with specific colors and properties. |

| 4-Aminonaphthalimides | Amine (-NH2) | Fluorescent Dyes | Developing tracers and markers for biological research. researchgate.net |

| Schiff Bases | Imine (C=N) | Pigments, Catalysts | Exploring new materials with unique structural and biological importance. dergipark.org.tr |

Building Blocks for Novel Heterocyclic Systems (e.g., Oxadiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with rings like oxadiazoles being particularly important. researchgate.net 1,2,4-oxadiazoles, for instance, are recognized as stable bioisosteres for ester and amide functionalities and are incorporated into various pharmacologically active molecules. lifechemicals.com

While not a direct precursor, this compound serves as a versatile building block for synthesizing such systems. The aldehyde group can be readily oxidized to a carboxylic acid, a necessary component for many oxadiazole syntheses. researchgate.net Alternatively, it can undergo various transformations to generate other functional groups required for cyclization reactions. The dibenzylamino-2-methylphenyl moiety constitutes a significant portion of the final molecule's scaffold, influencing its physical and biological properties. Synthetic chemists utilize such building blocks to construct libraries of novel heterocyclic compounds for screening in drug discovery and materials science research. nih.govnih.gov

Synthesis of Bioactive Molecular Scaffolds for Chemical Biology Research

The creation of molecular scaffolds—core structures upon which functional groups can be systematically attached—is a key strategy in chemical biology and drug discovery. mdpi.com Aldehydes are fundamental reagents in the synthesis of such scaffolds, often through reactions that form stable linkages like Schiff bases. These reactions are employed to build larger, more complex molecules with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. dergipark.org.trresearchgate.net

This compound is utilized as a foundational piece in the construction of these scaffolds. Its aldehyde group can be reacted with various amines, hydrazines, or other nucleophilic partners to initiate the assembly of larger, well-defined molecular architectures. The dibenzylamino-substituted aromatic ring forms a bulky, lipophilic domain within the scaffold, which can be crucial for mediating interactions with biological targets like proteins or DNA. dergipark.org.tr Researchers design and synthesize these scaffolds to explore new chemical spaces and identify molecules with specific therapeutic or diagnostic potential.

| Scaffold Component | Reactive Group | Reaction Type | Resulting Linkage/Structure | Biological Relevance |

| This compound | Aldehyde | Condensation with amines | Imine (Schiff Base) | Core for antimicrobial and antitumor agents. dergipark.org.tr |

| Phthalaldehyde derivatives | Aldehyde | N-Heterocyclic Carbene Catalysis | Phthalidyl Sulfonohydrazones | Potential enzyme inhibitors. nih.gov |

| 4,4′-(piperazine-1,4-diyl)dibenzaldehyde | Aldehyde | Hantzsch & Biginelli Reactions | Bis-heterocycles | Development of new antimicrobial compounds. nih.gov |

Application as Reagents in Advanced Analytical Chemistry Techniques

In analytical chemistry, reagents that produce a measurable signal, such as a color change, in the presence of a specific analyte are invaluable. Aromatic aldehydes containing a para-dialkylamino group, like 4-(Dimethylamino)benzaldehyde (DMAB), are well-known chromogenic reagents. ausamics.com.auresearchgate.net DMAB, also known as Ehrlich's reagent, is famously used for the detection of indoles and other compounds. ausamics.com.au

By structural analogy, this compound and its derivatives are explored for similar roles in advanced analytical techniques. The underlying principle involves the condensation reaction between the aldehyde group and the target analyte, which leads to the formation of a new, highly conjugated system that absorbs light in the visible spectrum. chemimpex.com This color-forming reaction allows for the qualitative detection and quantitative measurement of the analyte using spectrophotometry. chemimpex.comresearchgate.net The specific substituents on the benzaldehyde can be modified to tune the reagent's selectivity, sensitivity, and the wavelength of maximum absorbance of the resulting chromophore, enabling the development of new and improved analytical methods. researchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

Traditional synthetic routes to complex amines and aldehydes often rely on harsh reagents and multi-step processes that are not aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient methods for synthesizing 4-(Dibenzylamino)-2-methylbenzaldehyde and its derivatives. Key areas of interest include:

Catalytic N-Alkylation: Moving away from stoichiometric alkylating agents, research could explore catalytic "hydrogen borrowing" or hydrogen auto-transfer reactions. rsc.org These methods use alcohols as alkylating agents, producing only water as a byproduct, thus offering a greener alternative for installing the dibenzylamino group. researchgate.net

C-H Functionalization: Direct functionalization of simpler precursors, such as N,N-dibenzyl-m-toluidine, via catalytic C-H activation to install the aldehyde group would represent a highly atom-economical approach. nih.gov

Biocatalysis and Flow Chemistry: The use of enzymes for selective N-alkylation or oxidation could offer mild and highly selective synthetic pathways. researchgate.net Integrating these steps into continuous flow reactors could enhance efficiency, safety, and scalability. numberanalytics.com

A hypothetical comparison of a traditional synthesis versus a future sustainable approach is outlined below.

| Parameter | Traditional Method (e.g., Vilsmeier-Haack) | Future Sustainable Method (e.g., Catalytic C-H Formylation) |

|---|---|---|

| Formylating Agent | POCl₃/DMF | CO/H₂ (Syngas), Formaldehyde derivatives |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Bio-based solvents, water, or solvent-free |

| Byproducts | Stoichiometric phosphate (B84403) salts, amine salts | Minimal, potentially water |

| Atom Economy | Low | High |

| Energy Input | High Temperature | Lower Temperature, potentially photochemically driven |

Exploration of Novel Catalytic Applications and Mechanistic Insights

The inherent functionality of this compound suggests its potential use as a catalyst or a key ligand in catalysis. The nitrogen atom can act as a Lewis base or a directing group, while the aldehyde can participate in various catalytic cycles.

Future research could explore its role in:

Organocatalysis: The aldehyde moiety could be used in chiral aldehyde catalysis for asymmetric functionalization of amines. nih.gov

Transient Directing Group: The aldehyde can react reversibly with an amine to form an imine, which can act as a transient directing group for metal-catalyzed C-H functionalization at remote positions. nih.govacs.org

Ligand Synthesis: The compound can serve as a precursor for synthesizing more complex ligands, where the dibenzylamino group modulates the electronic properties of the resulting metal complex.

Mechanistic studies, combining kinetic experiments with computational modeling, will be crucial to understanding the role of the compound in these catalytic processes and to optimize catalyst design.

Design of Next-Generation Materials with Tunable Photophysical and Electronic Properties

The structure of this compound features a strong electron-donating dibenzylamino group and an electron-withdrawing aldehyde group, creating a classic "push-pull" or donor-acceptor system. rsc.orgrsc.org Such systems are known for their interesting photophysical properties, including fluorescence and solvatochromism.

Future research avenues include:

Fluorophores and Sensors: Synthesizing a series of derivatives by modifying the aldehyde or the aromatic ring could tune the emission wavelength and quantum yield. mdpi.com These materials could be investigated as fluorescent probes for detecting metal ions or changes in local environments (e.g., polarity, viscosity).

Organic Electronics: The donor-acceptor nature of the molecule makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in materials for nonlinear optics. nih.govucf.edu

Aggregation-Induced Emission (AIE): The bulky dibenzylamino groups may lead to aggregation-induced emission properties, where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state.

The table below illustrates hypothetical photophysical data for a series of derivatives, demonstrating how properties could be tuned.

| Compound | Substituent (R) on Aldehyde | Absorption Max (λabs, nm) in Toluene | Emission Max (λem, nm) in Toluene | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Parent Compound | -H | 380 | 495 | 0.15 |

| Derivative 1 | -CN (from condensation) | 410 | 530 | 0.45 |

| Derivative 2 | -OH (from reduction) | 365 | 470 | 0.05 |

Integration into Complex Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Aldehydes are fundamental building blocks in many MCRs, such as the Ugi, Passerini, and Biginelli reactions.

The steric bulk and electronic properties of this compound make it an intriguing substrate for MCRs. Future work could focus on:

Library Synthesis: Using this aldehyde in established MCRs to rapidly generate libraries of novel, complex molecules. nih.gov The dibenzylamino group would introduce a unique structural and electronic feature into the resulting scaffolds.

Discovery of New MCRs: Exploring new reaction pathways where the specific reactivity of this compound enables novel transformations not possible with simpler aldehydes.

Functional Materials Synthesis: Employing MCRs to synthesize functional polymers or materials where the aldehyde is incorporated into the main chain or as a pendant group. nih.gov

Deepening Understanding through Advanced Computational Chemistry Techniques

Computational chemistry is an indispensable tool for predicting molecular properties and understanding reaction mechanisms. Applying advanced computational techniques to this compound can guide and accelerate experimental research.

Future computational studies could include:

DFT Calculations: Using Density Functional Theory to calculate the molecule's electronic structure, predict its UV-Vis absorption spectra, and determine its HOMO-LUMO gap, providing insight into its potential as an electronic material. rsc.org

Reaction Mechanism Modeling: Simulating the transition states and reaction pathways for its synthesis and potential catalytic applications to elucidate mechanisms and predict reactivity.

Molecular Dynamics (MD) Simulations: Investigating the conformational dynamics of the bulky dibenzylamino group and how its orientation affects the molecule's properties and interactions in different environments.

Expanding the Scope of Research Applications in Emerging Fields

The versatile structure of this compound opens doors to applications in various emerging fields. As a versatile building block, its derivatives could find utility in several areas:

Medicinal Chemistry: The compound can serve as a starting point for synthesizing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. ontosight.aiontosight.ai Aminobenzaldehyde derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govnih.govpghr.org

Supramolecular Chemistry: The aromatic rings and heteroatoms provide sites for non-covalent interactions, suggesting its potential use in designing molecular clips, switches, or components of self-assembled systems.

Polymer Science: It can be used as a functional monomer or cross-linking agent to create polymers with tailored optical or electronic properties. acs.org

Q & A

Q. Table 1. Key Reaction Conditions for Synthesizing Dibenzylamino Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 24h, 25°C | 65 | Column chromatography |

| Reductive Amination | NaHB(OAc)₃, HOAc, DCM, 48h | 72 | ¹H NMR |

| Debenzylation | Pd/C, H₂ (1 atm), IPA, 6h | 85 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.